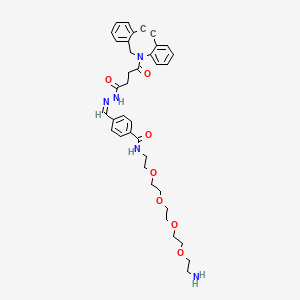

NH2-PEG4-hydrazone-DBCO

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H43N5O7 |

|---|---|

Molecular Weight |

669.8 g/mol |

IUPAC Name |

N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-4-[(Z)-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]hydrazinylidene]methyl]benzamide |

InChI |

InChI=1S/C37H43N5O7/c38-17-19-46-21-23-48-25-26-49-24-22-47-20-18-39-37(45)32-11-9-29(10-12-32)27-40-41-35(43)15-16-36(44)42-28-33-7-2-1-5-30(33)13-14-31-6-3-4-8-34(31)42/h1-12,27H,15-26,28,38H2,(H,39,45)(H,41,43)/b40-27- |

InChI Key |

QCDJHCLVLALEEO-DPVRLLIJSA-N |

Isomeric SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)N/N=C\C4=CC=C(C=C4)C(=O)NCCOCCOCCOCCOCCN |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NN=CC4=CC=C(C=C4)C(=O)NCCOCCOCCOCCOCCN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to NH2-PEG4-hydrazone-DBCO: A Trifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of NH2-PEG4-hydrazone-DBCO, a heterotrifunctional linker designed for the synthesis of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). The molecule incorporates three key functionalities: an amine (NH2) group for initial conjugation, a pH-sensitive hydrazone bond for controlled payload release, and a dibenzocyclooctyne (DBCO) group for highly efficient and bioorthogonal copper-free click chemistry.

Core Concepts: Structure and Functionality

This compound is a sophisticated chemical tool engineered to connect and control the interaction between biological molecules and functional payloads. Its structure is comprised of four key components:

-

Amine Group (NH2): A primary amine that serves as a versatile nucleophilic handle. It is typically used to form stable amide bonds with activated carboxylic acids (e.g., NHS esters) present on cytotoxic drugs or other payload molecules.

-

Polyethylene Glycol Spacer (PEG4): A hydrophilic chain of four repeating ethylene (B1197577) glycol units. This spacer enhances the solubility of the entire conjugate, reduces aggregation, and minimizes steric hindrance, which can improve the pharmacokinetic profile of the final bioconjugate.[1]

-

Hydrazone Linkage: A pH-labile bond that is stable at physiological pH (~7.4) but is designed to cleave under the mildly acidic conditions found within cellular endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2][3] This feature enables the targeted, intracellular release of a conjugated payload.

-

Dibenzocyclooctyne (DBCO): A strained alkyne that reacts with high efficiency and specificity with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4] This reaction is bioorthogonal, meaning it can proceed within complex biological systems without interfering with native biochemical processes, and does not require a cytotoxic copper catalyst.[5]

Physicochemical and Technical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C37H43N5O7 | [4] |

| Molecular Weight | 669.77 g/mol | [4][] |

| Purity | >98.0% | [] |

| Appearance | Solid or viscous oil | [5] |

| Solubility | 10 mM in DMSO | [] |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months) at -20°C | [] |

Applications in Research and Drug Development

The unique trifunctional nature of this compound makes it an invaluable linker for constructing complex bioconjugates. Its primary application is in the development of Antibody-Drug Conjugates (ADCs) . In this context, the linker serves to connect a potent cytotoxic payload to a tumor-targeting monoclonal antibody. The resulting ADC is designed to circulate stably in the bloodstream and, upon binding to its target antigen on a cancer cell, becomes internalized. The acidic environment of the endosome/lysosome then triggers the cleavage of the hydrazone linker, releasing the cytotoxic drug directly inside the target cell, thereby maximizing efficacy and minimizing off-target toxicity.[1][2]

Experimental Protocols and Methodologies

The synthesis of an ADC using this linker is a multi-step process requiring careful control of reaction conditions. The general workflow involves the initial conjugation of the payload to the linker's amine group, followed by the bioorthogonal ligation of the linker-payload complex to an azide-modified antibody.

Protocol 1: Conjugation of a Carboxyl-Containing Payload to the Linker's Amine Group

This protocol describes a general method for forming an amide bond between a payload (containing a carboxylic acid) and the this compound linker.

Materials:

-

Carboxyl-containing payload molecule

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

Methodology:

-

Activation of Payload's Carboxylic Acid:

-

Dissolve the carboxyl-containing payload in anhydrous DMF or DMSO.

-

Add 1.2 equivalents of NHS (or sulfo-NHS) and 1.2 equivalents of EDC (or 1.1 equivalents of DCC) to the payload solution.

-

Incubate the reaction mixture at room temperature for 15-60 minutes to generate the amine-reactive NHS ester.[7][8]

-

-

Conjugation to Linker:

-

Dissolve the this compound linker in a minimal amount of DMSO.

-

Add the activated payload-NHS ester solution to the linker solution. A molar excess of the linker may be used to drive the reaction to completion.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification:

-

Purify the resulting payload-linker conjugate using an appropriate method, such as reversed-phase High-Performance Liquid Chromatography (RP-HPLC), to remove unreacted starting materials and byproducts.

-

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) to an Azide-Modified Antibody

This protocol details the copper-free click chemistry reaction to conjugate the DBCO-functionalized payload-linker to an azide-modified antibody.

Materials:

-

Azide-modified antibody in an appropriate buffer (e.g., PBS, pH 7.4)

-

Purified DBCO-functionalized payload-linker conjugate (from Protocol 1) dissolved in DMSO.

-

Size-exclusion chromatography (SEC) column for purification.

Methodology:

-

Antibody Preparation:

-

Ensure the azide-modified antibody is buffer-exchanged into an azide-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

-

-

SPAAC Reaction:

-

Add the DBCO-functionalized payload-linker solution to the antibody solution. A 1.5- to 5-fold molar excess of the DBCO-payload-linker is typically used.[8]

-

Ensure the final concentration of the organic solvent (e.g., DMSO) remains below 10% (v/v) to maintain antibody integrity.[7]

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours.[8] Reaction times may require optimization depending on the specific reactants.

-

-

Purification of the ADC:

-

Remove the unreacted payload-linker conjugate and other small molecules by size-exclusion chromatography (SEC) or dialysis.

-

-

Characterization:

-

Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), LC-MS, and SEC.

-

Mandatory Visualizations

The following diagrams illustrate the key workflows and mechanisms of action associated with this compound.

Caption: A typical workflow for synthesizing an Antibody-Drug Conjugate (ADC).

Caption: The mechanism of action for an ADC with a pH-sensitive hydrazone linker.

References

- 1. What are ADC Linkers? | BroadPharm [broadpharm.com]

- 2. chempep.com [chempep.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. DBCO-PEG4-hydrazone-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to NH2-PEG4-hydrazone-DBCO: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, NH2-PEG4-hydrazone-DBCO, a critical tool in the field of bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This document outlines the molecule's core properties, provides detailed experimental protocols for its use, and illustrates key reaction workflows.

Core Concepts and Structure

This compound is a versatile chemical linker featuring three key components: a primary amine (NH2), a polyethylene (B3416737) glycol (PEG) spacer, a pH-sensitive hydrazone bond, and a dibenzocyclooctyne (DBCO) group. This strategic design allows for a two-step conjugation strategy. The primary amine enables covalent attachment to a molecule of interest (e.g., a small molecule drug) that contains a reactive group such as an activated carboxylic acid. The DBCO group facilitates a highly selective and efficient copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with an azide-modified biomolecule (e.g., an antibody or protein).[1][2]

The integrated PEG4 spacer enhances the hydrophilicity of the linker, which can improve the solubility of the resulting conjugate and reduce the potential for aggregation.[3] The hydrazone linkage is a cleavable element, designed to be stable at physiological pH (~7.4) but to undergo hydrolysis under the acidic conditions found within cellular compartments like endosomes and lysosomes (pH 4.5-6.5).[][] This pH-dependent cleavage is a key feature for the controlled release of payloads in targeted drug delivery systems.[][6]

Physicochemical and Reactive Properties

A clear understanding of the quantitative properties of this compound is essential for its effective application. The following table summarizes these key characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C37H43N5O7 | [7] |

| Molecular Weight | 669.77 g/mol | [7] |

| Purity | Typically >98.0% | [7] |

| Solubility | Soluble in DMSO | [7] |

| Storage Conditions | Recommended to store at -20°C | [1] |

| DBCO Absorbance λmax | ~309 nm | [7] |

Experimental Protocols

The use of this compound in bioconjugation typically involves a two-stage process:

-

Amine Conjugation: Covalent attachment of the linker to a molecule of interest (e.g., a cytotoxic drug) via its primary amine.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Reaction of the DBCO-functionalized molecule with an azide-modified biomolecule.

Protocol 1: Amine Conjugation via EDC/NHS Chemistry

This protocol describes the conjugation of this compound to a molecule containing a carboxylic acid, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group.

Materials:

-

Molecule of interest with a carboxylic acid group

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES, pH 5.0-6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Desalting column

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the carboxylic acid-containing molecule in anhydrous DMF or DMSO.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer or anhydrous DMSO.

-

-

Activation of the Carboxylic Acid:

-

In a microcentrifuge tube, dissolve the carboxylic acid-containing molecule in Activation Buffer.

-

Add a 1.5 to 2-fold molar excess of both EDC and NHS (or Sulfo-NHS) relative to the carboxylic acid-containing molecule.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.

-

-

Conjugation to this compound:

-

Immediately add the activated carboxylic acid solution to a solution of this compound in Conjugation Buffer. A 1.1 to 1.5-fold molar excess of the amine linker is a good starting point, but this should be optimized.

-

Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

-

-

Purification:

-

Remove excess, unreacted linker and byproducts using a desalting column, dialysis, or HPLC.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free click chemistry reaction between the DBCO-functionalized molecule and an azide-modified biomolecule (e.g., an antibody).

Materials:

-

DBCO-functionalized molecule (from Protocol 1)

-

Azide-modified biomolecule (e.g., antibody)

-

Reaction Buffer: Amine-free and azide-free buffer, such as PBS, pH 7.4. Studies have shown that HEPES buffer (pH 7) can result in higher reaction rates.[7][8]

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Reactant Preparation:

-

Ensure the azide-modified biomolecule is in the appropriate Reaction Buffer at a suitable concentration (e.g., 1-10 mg/mL).

-

Dissolve the purified DBCO-functionalized molecule in the Reaction Buffer.

-

-

SPAAC Reaction:

-

Add the DBCO-functionalized molecule to the solution of the azide-modified biomolecule. A 1.5 to 3-fold molar excess of the DBCO-functionalized molecule is a common starting point.[9]

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry. For faster kinetics, the temperature can be increased to 37°C.[8][9]

-

-

Purification:

-

Purify the resulting conjugate to remove any excess DBCO-functionalized molecule using an appropriate method such as size-exclusion chromatography or dialysis.

-

Protocol 3: Monitoring SPAAC Reaction Kinetics

The progress of the SPAAC reaction can be monitored by UV-Vis spectrophotometry, as the DBCO group has a characteristic absorbance peak at approximately 309 nm that disappears upon reaction with an azide.[7]

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvette

-

Reaction components as described in Protocol 2

Procedure:

-

Spectrophotometer Setup:

-

Set the spectrophotometer to measure absorbance at 309 nm.

-

Use a reference cuvette containing the Reaction Buffer and the azide-modified biomolecule to zero the instrument.

-

-

Data Acquisition:

-

Initiate the reaction by adding the DBCO-functionalized molecule to the cuvette containing the azide-modified biomolecule.

-

Immediately begin monitoring the absorbance at 309 nm over time.

-

Record data points at regular intervals until the absorbance stabilizes, indicating the reaction is complete.

-

-

Data Analysis:

-

For a pseudo-first-order reaction (where one reactant is in significant excess), plot the natural logarithm of the DBCO concentration (proportional to the absorbance at 309 nm) versus time. The plot should be linear, and the negative of the slope corresponds to the pseudo-first-order rate constant.[7]

-

Protocol 4: In Vitro Hydrazone Linker Stability Assay

This assay determines the rate of cleavage of the hydrazone linker in plasma, simulating physiological conditions.[6]

Materials:

-

Test conjugate

-

Plasma (from a relevant species, e.g., human, mouse)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acidic buffer, pH 5.0

-

Quenching solution (e.g., acetonitrile (B52724) with a suitable internal standard)

-

Analysis system (e.g., LC-MS)

Procedure:

-

Incubation:

-

Prepare a stock solution of the test conjugate in a suitable solvent like DMSO.

-

Spike the test conjugate into pre-warmed plasma (37°C) to the desired final concentration (e.g., 1-10 µM), ensuring the final solvent concentration is low (<1%).

-

Incubate the mixture at 37°C with gentle shaking.

-

For comparison, run parallel incubations in PBS at pH 7.4 and in the acidic buffer at pH 5.0.

-

-

Time-Point Sampling:

-

Withdraw aliquots of the incubation mixture at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours).

-

-

Sample Processing:

-

Immediately quench the reaction in the collected aliquots by adding a cold quenching solution to precipitate proteins and stop the reaction.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Analysis:

-

Analyze the supernatant using a validated analytical method, such as LC-MS, to quantify the amount of intact conjugate and the released payload over time.

-

Calculate the half-life (t½) of the conjugate under each condition.

-

Key Workflow and Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the mechanism of action for conjugates synthesized with this compound.

Caption: Two-stage bioconjugation workflow using this compound.

Caption: Mechanism of action for an ADC with a pH-sensitive hydrazone linker.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences and drug development. Its trifunctional nature, combining a reactive amine, a hydrophilic PEG spacer, a cleavable hydrazone linker, and a bioorthogonal DBCO group, enables the construction of sophisticated bioconjugates with precise control over linker stability and payload release. The experimental protocols and workflows provided in this guide offer a solid foundation for the successful application of this reagent in the development of next-generation therapeutics and research tools.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. DBCO-PEG4-hydrazone-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. interchim.fr [interchim.fr]

An In-depth Technical Guide to the Mechanism of Action for NH2-PEG4-hydrazone-DBCO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the trifunctional linker, NH2-PEG4-hydrazone-DBCO, a versatile tool in the field of bioconjugation and drug delivery. The core of this linker's functionality lies in its three key components: a primary amine (NH2), a dibenzocyclooctyne (DBCO) group, and a pH-sensitive hydrazone bond, all connected by a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer. This unique architecture allows for a sequential and controlled approach to the assembly of complex bioconjugates, such as antibody-drug conjugates (ADCs).[1][2]

The primary amine serves as a versatile anchor for the attachment of a variety of molecules, including payloads like cytotoxic drugs or imaging agents, through well-established amine-reactive chemistries. The DBCO moiety enables copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal click chemistry reaction for conjugation to azide-modified biomolecules.[1] The central feature of this linker is the hydrazone bond, which is stable at physiological pH but undergoes cleavage in acidic environments, such as those found in endosomes and lysosomes, allowing for the controlled release of the conjugated payload.[3][][5]

Core Components and their Mechanism of Action

The this compound linker is comprised of four distinct chemical moieties, each with a specific role in its overall function:

-

Primary Amine (NH2): This functional group is the initial point of attachment for a payload molecule. Primary amines are highly nucleophilic and readily react with a variety of electrophilic groups, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[6][7] This reaction is typically carried out in aqueous buffers at a pH range of 7-9.[6][7]

-

Polyethylene Glycol (PEG4) Spacer: The four-unit polyethylene glycol chain is a hydrophilic spacer that imparts several beneficial properties to the linker and the resulting conjugate. It enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.[8]

-

Hydrazone Bond: This pH-sensitive linkage is the key to the linker's utility in controlled-release applications. The hydrazone bond is relatively stable at the neutral pH of the bloodstream (around 7.4) but is susceptible to hydrolysis under acidic conditions (pH 4.5-6.5), such as those encountered within cellular endosomes and lysosomes.[3][] This acidic environment catalyzes the cleavage of the hydrazone bond, leading to the release of the attached payload.[3][]

-

Dibenzocyclooctyne (DBCO): DBCO is a strained alkyne that reacts with azide-functionalized molecules via strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is a type of "click chemistry" that is highly efficient, specific, and bioorthogonal, meaning it does not interfere with native biological processes.[1] The reaction proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the reactions and properties of the functional groups within the this compound linker.

Table 1: Amine Conjugation Reaction Parameters

| Parameter | Value | Notes |

| Reaction Type | Amide bond formation | Reaction between the primary amine of the linker and an activated carboxyl group (e.g., NHS ester) on the payload. |

| Optimal pH Range | 7.0 - 9.0 | Balances amine reactivity with the stability of the NHS ester.[6][7] |

| Typical Reaction Time | 3 - 24 hours | Dependent on the specific reactants and their concentrations.[6][7] |

| Coupling Reagents | EDC, DCC, HATU (if starting with a carboxylic acid) | Not required if the payload is already an activated NHS ester.[6][7] |

Table 2: Hydrazone Bond Cleavage pH and Half-life

| pH | Half-life (t½) | Environment |

| 7.4 | > 24 hours | Physiological pH (bloodstream).[3][] |

| 5.0 - 6.5 | Minutes to a few hours | Endosomal/lysosomal pH.[3][5] |

| 4.5 | As short as 2.4 minutes for some acyl hydrazones | Lysosomal pH.[3] |

Note: The exact cleavage rate is dependent on the specific chemical structure of the hydrazone.[9]

Table 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Kinetics

| Parameter | Value | Notes |

| Reaction Type | [3+2] cycloaddition | Forms a stable triazole linkage.[1] |

| Second-order Rate Constant (k) | ~1 M⁻¹s⁻¹ | For typical DBCO-azide reactions.[10] |

| Catalyst Requirement | None (copper-free) | Driven by the ring strain of the DBCO group.[8] |

| Reaction Conditions | Aqueous buffers, room temperature | Biocompatible and proceeds under mild conditions.[8] |

Experimental Protocols

The following are detailed methodologies for the key experiments involving the this compound linker.

Protocol 1: Conjugation of a Payload to the Amine Group

This protocol describes the conjugation of a payload containing an activated NHS ester to the primary amine of the this compound linker.

Materials:

-

This compound

-

Payload with an NHS ester functional group

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction buffer: Phosphate-buffered saline (PBS) or bicarbonate buffer, pH 8.0-8.5

-

Quenching buffer: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., HPLC, silica (B1680970) gel chromatography)

Procedure:

-

Preparation of Reactants:

-

Dissolve the NHS ester-activated payload in anhydrous DMF or DMSO to a stock concentration of 10-20 mg/mL.

-

Dissolve this compound in the reaction buffer to a concentration of 5-10 mg/mL.

-

-

Conjugation Reaction:

-

Slowly add a 1.1 to 1.5 molar excess of the dissolved payload to the this compound solution with gentle stirring.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Monitor the reaction progress by LC-MS or TLC.

-

-

Quenching the Reaction:

-

Add the quenching buffer to a final concentration of 50 mM to quench any unreacted NHS ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Purify the resulting payload-linker conjugate using an appropriate chromatographic method (e.g., reversed-phase HPLC or silica gel chromatography) to remove unreacted starting materials and byproducts.

-

Characterize the purified conjugate by mass spectrometry and NMR to confirm its identity and purity.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of the DBCO-functionalized payload-linker to an azide-modified biomolecule (e.g., an antibody).

Materials:

-

Purified payload-linker-DBCO conjugate

-

Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Reaction Setup:

-

Prepare a solution of the azide-modified biomolecule at a concentration of 1-10 mg/mL in PBS, pH 7.4.

-

Add a 2- to 10-fold molar excess of the payload-linker-DBCO conjugate to the biomolecule solution.

-

-

Incubation:

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.

-

The reaction can also be performed at 37°C for 1-2 hours to increase the reaction rate.

-

-

Purification:

-

Remove the excess unreacted payload-linker-DBCO conjugate by size-exclusion chromatography (SEC) using a column equilibrated with PBS, pH 7.4.

-

Alternatively, use centrifugal filter units for buffer exchange and removal of small molecules.

-

-

Characterization:

-

Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight.

-

Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, HIC (hydrophobic interaction chromatography), or mass spectrometry.

-

Protocol 3: pH-Dependent Cleavage of the Hydrazone Linker

This protocol describes an in vitro assay to evaluate the pH-dependent release of the payload from the conjugate.

Materials:

-

Purified bioconjugate

-

Buffers at different pH values:

-

PBS, pH 7.4 (physiological control)

-

Acetate buffer, pH 5.5 (endosomal simulation)

-

Acetate buffer, pH 4.5 (lysosomal simulation)

-

-

Incubator at 37°C

-

Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

-

Analytical instrumentation (e.g., HPLC, LC-MS)

Procedure:

-

Incubation:

-

Dilute the purified bioconjugate into each of the pH buffers to a final concentration of 1-2 mg/mL.

-

Incubate the samples at 37°C.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

-

Immediately quench the cleavage reaction by adding the aliquot to an equal volume of cold quenching solution.

-

-

Analysis:

-

Analyze the samples by HPLC or LC-MS to quantify the amount of released payload and the remaining intact conjugate.

-

Plot the percentage of released payload versus time for each pH condition to determine the cleavage kinetics.

-

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

Caption: Overall workflow for the use of this compound.

Caption: Amine conjugation reaction pathway.

Caption: Acid-catalyzed cleavage of the hydrazone bond.

Caption: Logical flow of the SPAAC reaction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 6. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 7. broadpharm.com [broadpharm.com]

- 8. DBCO-PEG4-hydrazone-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 9. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NH2-PEG4-hydrazone-DBCO for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional linker, NH2-PEG4-hydrazone-DBCO, a versatile tool in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). We will delve into its core properties, reaction mechanisms, and provide detailed experimental protocols for its application.

Introduction to this compound

This compound is a heterobifunctional linker that incorporates three key chemical motifs:

-

A primary amine (NH2) group, which serves as a reactive handle for conjugation to biomolecules.

-

An acid-cleavable hydrazone linkage, enabling the controlled release of conjugated payloads under specific pH conditions.

-

A dibenzocyclooctyne (DBCO) group, which allows for copper-free click chemistry, a highly efficient and bioorthogonal ligation method.

The tetraethylene glycol (PEG4) spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance during conjugation.[1] These features make this compound a valuable reagent for constructing complex bioconjugates, especially ADCs, where a cytotoxic drug is linked to a monoclonal antibody.[2][3]

Core Properties and Quantitative Data

The utility of this compound is defined by the distinct properties of its functional ends. The following tables summarize key quantitative data for the reactions central to its application.

Table 1: Quantitative Data for Hydrazone Linkage Stability

The stability of the hydrazone bond is pH-dependent, which is a critical feature for the design of ADCs intended to release their payload in the acidic environment of endosomes or lysosomes.[][5]

| pH | Stability | Half-life (t1/2) | Citation(s) |

| 7.4 | Stable in physiological conditions and blood plasma. | High (e.g., >100 hours, though can vary based on adjacent chemical structures) | [5] |

| 4.5 - 5.0 | Labile, undergoes hydrolysis to release the conjugated molecule. | Low (e.g., rapid release, can be a few hours) | [][5] |

Note: The precise stability and cleavage kinetics of a hydrazone linkage can be influenced by the chemical nature of the conjugated aldehyde/ketone and hydrazide.

Table 2: Quantitative Data for DBCO-Azide (SPAAC) Reaction

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) between DBCO and an azide (B81097) is a cornerstone of copper-free click chemistry. Its biocompatibility and rapid kinetics make it ideal for bioconjugation in complex biological milieu.[6]

| Parameter | Value | Conditions | Citation(s) |

| Second-Order Rate Constant | ~0.1 M⁻¹s⁻¹ to >1 M⁻¹s⁻¹ | Aqueous buffers (e.g., PBS, HEPES) at physiological pH and temperature. | [6] |

| Reaction Time | Can proceed to completion in under an hour. | Dependent on reactant concentrations. | [6] |

| Biocompatibility | High; no cytotoxic copper catalyst is required. | Suitable for live-cell labeling and in vivo applications. | [6] |

| Specificity | High; bioorthogonal to most biological functional groups. | Reacts selectively with azides. | [6] |

Reaction Mechanisms and Signaling Pathways

The functionality of this compound is rooted in a sequence of well-defined chemical reactions. The following diagrams illustrate these processes.

Diagram 1: Initial Bioconjugation via the Amine Group

The primary amine of the linker can be conjugated to a biomolecule, such as an antibody, that has been functionalized with an activated carboxyl group (e.g., an N-hydroxysuccinimide [NHS] ester). This forms a stable amide bond.

Figure 1: Amine Conjugation Workflow.

Diagram 2: Copper-Free Click Chemistry (SPAAC)

The DBCO group on the now-conjugated linker can react with a molecule containing an azide group. This is a highly specific and efficient reaction that forms a stable triazole ring.

Figure 2: SPAAC Ligation.

Diagram 3: Acid-Catalyzed Cleavage of the Hydrazone Linker

In an acidic environment, such as that found in cellular lysosomes, the hydrazone bond is hydrolyzed, releasing the payload from the antibody.

Figure 3: Hydrazone Linker Cleavage.

Experimental Protocols

The following protocols provide a general framework for using this compound in a typical bioconjugation workflow to create an ADC.

Protocol 1: Activation of Antibody Carboxylic Acids and Conjugation with this compound

This protocol describes the initial conjugation of the linker to an antibody.

Materials:

-

Antibody in an amine-free buffer (e.g., MES, pH 6.0).

-

This compound.

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

-

N-hydroxysuccinimide (NHS).

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Purification column (e.g., desalting column).

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

-

Linker Preparation: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

-

Activation of Antibody:

-

Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or water.

-

Add a 1.5 to 2-fold molar excess of both EDC and NHS to the antibody solution.

-

Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups on the antibody.

-

-

Conjugation:

-

Add a 10-20 fold molar excess of the this compound solution to the activated antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted linker and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Copper-Free Click Chemistry (SPAAC) with an Azide-Modified Payload

This protocol details the conjugation of the DBCO-functionalized antibody with an azide-containing molecule.

Materials:

-

DBCO-functionalized antibody (from Protocol 1).

-

Azide-modified payload (e.g., cytotoxic drug).

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

Reaction Setup:

-

Dissolve the azide-modified payload in a compatible solvent (e.g., DMSO).

-

Add the azide-modified payload to the purified DBCO-antibody solution. A 1.5 to 5-fold molar excess of the azide-payload over the antibody is often used to drive the reaction to completion.[7]

-

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours. The optimal time may vary depending on the reactants.

-

Purification: Purify the resulting ADC from excess payload and other reagents using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis.

Protocol 3: Monitoring the SPAAC Reaction

The progress of the SPAAC reaction can be monitored by UV-Vis spectroscopy, as the DBCO group has a characteristic absorbance that disappears upon reaction.

Materials:

-

UV-Vis spectrophotometer.

-

Quartz cuvettes.

-

Reaction mixture from Protocol 2.

Procedure:

-

Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at approximately 309-310 nm.

-

Sample Preparation:

-

Prepare the reaction mixture as described in Protocol 2, ensuring the initial concentration of the DBCO-functionalized molecule provides an absorbance within the linear range of the instrument.

-

Use a reference cuvette containing the buffer and the azide-modified payload to zero the instrument.

-

-

Data Acquisition:

-

Initiate the reaction by adding the azide-modified payload to the DBCO-functionalized antibody in the cuvette.

-

Immediately begin monitoring the absorbance at 309 nm over time. Record data at regular intervals until the absorbance stabilizes, indicating the reaction is complete.

-

Conclusion

This compound is a sophisticated and highly versatile linker that offers a dual-functional approach to bioconjugation. The ability to perform an initial stable conjugation via its amine group, followed by a bioorthogonal copper-free click reaction, and finally, a pH-triggered cleavage of the hydrazone bond, provides researchers with a powerful tool for the development of advanced therapeutics and research agents. The protocols and data presented in this guide offer a solid foundation for the successful application of this linker in a variety of bioconjugation strategies.

References

Introduction: The Advent of Copper-Free Click Chemistry

An In-depth Technical Guide on the Role of DBCO in Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

The concept of "click chemistry," introduced by K. Barry Sharpless, describes a set of reactions that are modular, high-yielding, and generate only inoffensive byproducts.[1] The archetypal click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is highly efficient but its reliance on a cytotoxic copper(I) catalyst limits its application in living systems.[1][2] This limitation spurred the development of copper-free click chemistry, a class of bioorthogonal reactions that proceed without the need for a metal catalyst, making them ideal for use in complex biological environments.[2][3][4]

At the forefront of this technology is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which utilizes strained cyclooctynes to react spontaneously with azides.[2][] Dibenzocyclooctyne (DBCO), a highly reactive and stable cyclooctyne, has become a cornerstone of SPAAC, enabling the precise and efficient covalent ligation of molecules in living cells, organisms, and for the synthesis of advanced therapeutics.[2][][6] This guide provides a comprehensive technical overview of the role of DBCO, its advantages, quantitative parameters, and detailed protocols for its application.

The Principle of DBCO in SPAAC

The reactivity of DBCO is driven by the significant ring strain within its eight-membered ring structure.[][7] This molecular tension dramatically lowers the activation energy for the [3+2] cycloaddition reaction with an azide-containing molecule.[1][] The reaction proceeds rapidly and irreversibly under physiological conditions (neutral pH, moderate temperature, and aqueous environments) to form a stable triazole linkage.[][8][9]

The key features of the DBCO-azide reaction are its bioorthogonality and specificity.[2][] The DBCO and azide (B81097) functional groups are abiotic and do not interact or interfere with naturally occurring functional groups found in biological systems, such as amines, hydroxyls, or thiols.[4][6][8] This ensures that the conjugation is highly specific to the intended targets, minimizing off-target effects and background interference.[][9]

References

- 1. chempep.com [chempep.com]

- 2. benchchem.com [benchchem.com]

- 3. Copper-Free Click Chemistry: Applications in Drug Delivery, Cell Tracking, and Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 6. lifetein.com [lifetein.com]

- 7. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 8. interchim.fr [interchim.fr]

- 9. vectorlabs.com [vectorlabs.com]

The Hydrazone Linkage: A Deep Dive into pH-Responsive Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

The strategic delivery of therapeutic agents to specific pathological sites while minimizing systemic exposure is a cornerstone of modern drug development. Among the chemical tools employed to achieve this, pH-sensitive linkers have emerged as a powerful strategy, particularly for targeting the acidic microenvironments of tumors and intracellular compartments. The hydrazone bond, with its characteristic pH-dependent stability, stands out as a versatile and widely utilized linker in the design of advanced drug delivery systems.

This technical guide provides a comprehensive overview of the hydrazone linkage in drug delivery. It delves into the fundamental chemistry, pH-dependent hydrolysis, and applications in cutting-edge therapeutic platforms such as antibody-drug conjugates (ADCs) and polymer-drug conjugates. This document is intended to serve as a detailed resource, offering quantitative data, in-depth experimental protocols, and visual representations of key concepts to aid researchers in the design and evaluation of next-generation targeted therapies.

Core Principles of Hydrazone Linkage in Drug Delivery

The utility of the hydrazone linkage in drug delivery stems from its stability at physiological pH (~7.4) and its susceptibility to hydrolysis under acidic conditions (pH 4.5-6.5).[] This differential stability allows for the design of drug conjugates that remain intact in the bloodstream, thereby reducing off-target toxicity, and selectively release their cytotoxic payload within the acidic milieu of tumor tissues or inside cellular compartments like endosomes and lysosomes.[][2]

The hydrazone bond is formed through the condensation reaction of a carbonyl group (an aldehyde or a ketone) with a hydrazine (B178648) derivative.[3] The rate of both formation and cleavage of the hydrazone bond can be modulated by the electronic properties of the substituents on both the carbonyl and hydrazine moieties. For instance, aromatic hydrazones tend to be more stable than their aliphatic counterparts due to resonance stabilization.[4]

Mechanism of pH-Dependent Hydrolysis

The acid-catalyzed hydrolysis of the hydrazone bond is the key to its function as a pH-sensitive linker. The generally accepted mechanism involves two main steps:

-

Protonation: In an acidic environment, the nitrogen atom of the imine group in the hydrazone linker becomes protonated.[5]

-

Nucleophilic Attack: A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the protonated imine. This leads to the formation of a tetrahedral carbinolamine intermediate.

-

Cleavage: Subsequent bond rearrangement and cleavage result in the regeneration of the original carbonyl compound (drug or linker attachment point) and the hydrazine derivative, thereby releasing the active drug.[6]

This process is significantly accelerated at lower pH values, enabling rapid drug release at the target site.

Quantitative Analysis of Hydrazone Linker Stability

The stability of the hydrazone linker is a critical parameter that dictates the pharmacokinetic profile and therapeutic index of a drug conjugate. A linker that is too labile will result in premature drug release in circulation, leading to systemic toxicity. Conversely, a linker that is too stable may not release the drug efficiently at the target site. The following tables summarize quantitative data on the stability of various hydrazone linkers under different pH conditions.

| Linker Type | pH | Half-life (t½) | Percent Release | Time | Reference |

| Acylhydrazone (general) | 7 | 183 h | - | - | [7] |

| Acylhydrazone (general) | 5 | 4.4 h | - | - | [7] |

| Acylhydrazone (Doxorubicin ADC) | ~7.0 | > 2.0 h | - | - | |

| Acylhydrazone (Doxorubicin ADC) | ~5.0 | 2.4 min | - | - | |

| Gemtuzumab ozogamicin (B1678132) (AcBut-acylhydrazone) | 7.4 | - | 6% | 24 h | [8] |

| Gemtuzumab ozogamicin (AcBut-acylhydrazone) | 4.5 | - | 97% | 24 h | [8] |

| Phenylketone-derived hydrazone | 7.4 (buffer) | High stability | - | - | |

| Phenylketone-derived hydrazone | 7.4 (plasma) | 2 days | - | - | |

| Aliphatic aldehyde-based (pHPMA-PMCA-TAMRA) | 7.4 | - | > 30% | 5 h | |

| Aliphatic aldehyde-based (pHPMA-PMCA-TAMRA) | 5.0 | No difference from pH 7.4 | - | - | |

| Aromatic aldehyde-based (pHPMA-APM-TAMRA) | 7.4 | - | < 30% | 24 h | |

| Aromatic aldehyde-based (pHPMA-APM-TAMRA) | 5.0 | Increased release over 24h | - | - |

Applications in Drug Delivery Systems

The unique properties of the hydrazone linkage have led to its incorporation into a variety of drug delivery platforms.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The hydrazone linker plays a crucial role in ensuring that the drug is released only after the ADC has been internalized by the cancer cell and trafficked to the acidic environment of the endosomes and lysosomes.[2] A notable example is gemtuzumab ozogamicin (Mylotarg®), which utilizes a hydrazone linker to conjugate a calicheamicin (B1180863) derivative to an anti-CD33 antibody for the treatment of acute myeloid leukemia.[7]

Polymer-Drug Conjugates

Hydrazone linkers are also extensively used in polymer-drug conjugates, where a drug is attached to a polymer backbone.[9] These conjugates can self-assemble into nanoparticles, which can accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect. The acidic tumor microenvironment or the intracellular acidic compartments can then trigger the cleavage of the hydrazone linker and release the drug.[9][10] Doxorubicin (B1662922) is a commonly used anticancer drug that has been incorporated into numerous polymer-drug conjugates via a hydrazone linkage.[11]

Experimental Protocols

Synthesis of a Hydrazone-Linked Doxorubicin-Polymer Conjugate

This protocol provides a general method for the synthesis of a doxorubicin-polymer conjugate using a hydrazone linker.

Materials:

-

Doxorubicin hydrochloride

-

Hydrazide-functionalized polymer (e.g., PEG-hydrazide)

-

Anhydrous dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) or another suitable acidic catalyst

-

Dialysis membrane (MWCO appropriate for the polymer)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Dissolve the hydrazide-functionalized polymer in anhydrous DMF.

-

In a separate vial, dissolve doxorubicin hydrochloride in anhydrous DMF. A small amount of a weak base like triethylamine (B128534) can be added to neutralize the hydrochloride salt.

-

Add the doxorubicin solution to the polymer solution.

-

Add a catalytic amount of TFA to the reaction mixture to facilitate the hydrazone bond formation.

-

Stir the reaction mixture at room temperature, protected from light, for 24-48 hours.

-

Monitor the reaction progress using a suitable analytical technique such as HPLC or TLC.

-

Upon completion, transfer the reaction mixture to a dialysis membrane and dialyze against PBS (pH 7.4) for 48-72 hours with frequent changes of the dialysis buffer to remove unreacted doxorubicin and other small molecules.

-

Lyophilize the purified polymer-doxorubicin conjugate to obtain a solid product.

-

Characterize the conjugate using techniques such as ¹H NMR, UV-Vis spectroscopy (to determine drug loading), and gel permeation chromatography (GPC) to confirm the conjugation and purity.

In Vitro pH-Dependent Drug Release Assay

This protocol outlines a method to evaluate the pH-dependent cleavage of the hydrazone linker and the subsequent release of the drug from a nanoparticle formulation.

Materials:

-

Hydrazone-linked drug-polymer conjugate nanoparticles

-

Phosphate-buffered saline (PBS) at pH 7.4

-

Acetate buffer or citrate (B86180) buffer at pH 5.5

-

Dialysis membrane (MWCO that retains the nanoparticles but allows the free drug to pass through)

-

Shaking incubator or water bath at 37°C

-

HPLC system with a suitable column and detector for quantifying the released drug

Procedure:

-

Prepare a solution of the hydrazone-linked drug-polymer conjugate nanoparticles in PBS at a known concentration.

-

Transfer a known volume of the nanoparticle solution into a dialysis bag.

-

Place the dialysis bag into a larger container with a known volume of release buffer (either pH 7.4 PBS or pH 5.5 acetate/citrate buffer). The volume of the release buffer should be significantly larger than the volume inside the dialysis bag to ensure sink conditions.

-

Incubate the setup at 37°C with gentle shaking.

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release buffer from the outer container.

-

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer to maintain a constant volume.

-

Analyze the collected samples by HPLC to quantify the concentration of the released drug.

-

Calculate the cumulative percentage of drug released at each time point relative to the initial amount of drug in the nanoparticles.

-

Plot the cumulative drug release percentage as a function of time for both pH conditions to visualize the pH-dependent release profile.

Visualizing Core Concepts with Graphviz

To further elucidate the principles discussed, the following diagrams were generated using the DOT language.

Conclusion

The hydrazone linkage represents a powerful and versatile tool in the design of pH-responsive drug delivery systems. Its predictable and tunable cleavage under acidic conditions allows for the development of sophisticated drug conjugates that can selectively release their therapeutic payload in the desired pathological microenvironments. This technical guide has provided an in-depth overview of the core principles, quantitative stability data, practical applications, and experimental methodologies related to the use of hydrazone linkers. As our understanding of disease biology and chemical biology continues to advance, the rational design and application of hydrazone-based linkers will undoubtedly play an increasingly important role in the development of safer and more effective targeted therapies.

References

- 2. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrazone - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Innovative Design of Targeted Nanoparticles: Polymer–Drug Conjugates for Enhanced Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Hydrazone linked doxorubicin-PLA prodrug nanoparticles with high drug loading - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting class of targeted therapies, ingeniously combining the high specificity of monoclonal antibodies with the potent cytotoxic activity of small-molecule drugs. The lynchpin of this tripartite molecular architecture is the linker, a chemical bridge that must be robust enough to remain intact in systemic circulation, yet labile enough to selectively release its potent payload within the tumor microenvironment or upon internalization into the target cancer cell.[1] Cleavable linkers are a cornerstone of modern ADC design, engineered to undergo scission in response to specific physiological triggers characteristic of the tumor milieu, thereby maximizing on-target efficacy while minimizing off-target toxicities.[2][3]

This technical guide provides a comprehensive exploration of the core principles underpinning cleavable linker technologies in ADCs. We will delve into the distinct mechanisms of action of the principal classes of cleavable linkers, present a comparative analysis of their performance through structured quantitative data, and provide detailed experimental protocols for their rigorous evaluation.

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers are broadly classified based on the specific physiological trigger that instigates payload release. The three predominant classes are pH-sensitive, enzyme-sensitive, and glutathione-sensitive linkers.

pH-Sensitive Linkers

These linkers are designed to exploit the pH differential between the physiological pH of blood (pH 7.4) and the more acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within cancer cells.[4] Upon ADC internalization, the acidic milieu of these intracellular compartments catalyzes the hydrolysis of the linker, leading to payload release.[5][6]

-

Hydrazone Linkers: Hydrazone bonds are a common feature of pH-sensitive linkers. While relatively stable at neutral pH, they undergo hydrolysis under acidic conditions.[][] However, they can exhibit some instability in circulation, which may lead to premature drug release.[9] The plasma half-life of some hydrazone linkers has been reported to be approximately 2 days.[9][10]

-

Carbonate Linkers: Carbonate-based linkers also exhibit pH-dependent hydrolysis. Their stability can be a concern, but modifications can enhance their performance in vivo.[2]

Enzyme-Sensitive Linkers

This class of linkers incorporates peptide sequences that are substrates for specific enzymes, such as proteases, that are overexpressed in the tumor microenvironment or within the lysosomes of cancer cells.[1][11]

-

Dipeptide Linkers (e.g., Valine-Citrulline): The valine-citrulline (Val-Cit) dipeptide is the most extensively studied and utilized protease-cleavable linker.[9][12] It is efficiently cleaved by cathepsin B, a lysosomal protease often upregulated in tumor cells.[13] Val-Cit linkers demonstrate high stability in human plasma, with a reported half-life exceeding 230 days.[9] However, they can be less stable in murine plasma due to the activity of carboxylesterases.[9][14]

-

Tetrapeptide Linkers (e.g., Gly-Gly-Phe-Gly): Tetrapeptide sequences can also serve as substrates for lysosomal proteases. The Gly-Gly-Phe-Gly (GGFG) linker is another example used in clinically successful ADCs.[15]

-

β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme found in the lysosomes and also present in the tumor microenvironment of some solid tumors.[5][16] β-glucuronide linkers are generally highly stable in plasma and can offer a favorable efficacy profile.[9][16]

Glutathione-Sensitive Linkers

These linkers are engineered with disulfide bonds that are susceptible to cleavage in the highly reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH) (1-10 mM) compared to the extracellular space (approximately 5 µM).[][17][18]

-

Disulfide Linkers: Upon internalization of the ADC, the disulfide bond in the linker is reduced by intracellular GSH, leading to the release of the cytotoxic payload.[19][] The stability of disulfide linkers in circulation can be modulated by introducing steric hindrance around the disulfide bond.[9][17]

Data Presentation: Quantitative Comparison of Cleavable Linkers

The choice of a cleavable linker has a profound impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables provide a summary of key quantitative data to facilitate a comparative assessment of different linker technologies. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in the specific antibody, payload, and experimental conditions used.

Table 1: Comparative Plasma Stability of Cleavable Linkers

| Linker Type | Linker Example | Half-life in Human Plasma | Key Observations |

| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days[9] | Highly stable in human plasma; can be less stable in mouse plasma.[9][14] |

| Protease-Sensitive | Valine-Alanine (Val-Ala) | Stable[9] | High stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[9] |

| pH-Sensitive | Hydrazone | ~2 days[9] | pH-dependent hydrolysis but can show instability in circulation.[][9] |

| Glutathione-Sensitive | Disulfide | Variable[9] | Stability can be modulated by steric hindrance.[9] |

| Enzyme-Sensitive | β-Glucuronide | Highly Stable[9] | Greater stability and efficacy in vivo compared to some peptide linkers.[9][16] |

| Enzyme-Sensitive | Sulfatase-Cleavable | High (>7 days in mouse plasma)[3] | Demonstrates high plasma stability.[3] |

Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers

| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | Key Observations |

| Protease-Sensitive (Val-Cit) | MMAE | HER2+ | 10-50[2] | Potent cytotoxicity against target cells. |

| pH-Sensitive (Hydrazone) | Calicheamicin | CD33+ | 1-10 | High potency, but potential for off-target toxicity due to linker instability. |

| Glutathione-Sensitive (Disulfide) | DM4 | Mesothelin+ | 0.1-1 | Highly potent, with bystander killing potential. |

| Enzyme-Sensitive (β-Glucuronide) | MMAE | CD70+ | 5-20 | Effective killing of target cells with high linker stability. |

| Enzyme-Sensitive (Sulfatase-cleavable) | MMAE | HER2+ | 61[9] | Higher cytotoxicity compared to a non-cleavable ADC.[9] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of ADCs featuring different cleavable linkers.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of premature payload release in plasma from various species.

Methodology:

-

Preparation of ADC Stock Solution: Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS) at a known concentration.

-

Plasma Incubation:

-

Thaw frozen plasma (e.g., human, mouse, rat) at 37°C.

-

Spike the ADC into the plasma to a final concentration of 100 µg/mL.

-

Incubate the plasma samples at 37°C in a humidified incubator.

-

-

Time-Point Sampling:

-

Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 6, 24, 48, 72, 96, 120, and 144 hours).

-

Immediately stop the reaction by adding 3 volumes of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

-

-

Sample Processing:

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant containing the released payload.

-

-

Quantification of Released Payload:

-

Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of the free payload.

-

-

Data Analysis:

-

Plot the concentration of the released payload as a percentage of the total initial payload concentration against time.

-

Calculate the plasma half-life (t1/2) of the ADC linker by fitting the data to a first-order decay model.

-

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on antigen-positive and antigen-negative cancer cell lines.

Methodology:

-

Cell Seeding:

-

Seed antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).

-

Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, an isotype control ADC, and the free payload in cell culture medium.

-

Remove the old medium from the cell plates and add 100 µL of the diluted compounds to the respective wells. Include vehicle-treated wells as a control.

-

-

Incubation:

-

Incubate the plates for 72-96 hours.

-

-

Cell Viability Assessment:

-

Add a cell viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells.

-

Plot the cell viability against the logarithm of the compound concentration.

-

Determine the IC50 values using a non-linear regression model (e.g., four-parameter logistic fit).

-

Protocol 3: Co-culture Bystander Killing Assay

Objective: To evaluate the ability of an ADC to kill antigen-negative cells in the vicinity of antigen-positive cells.

Methodology:

-

Cell Preparation:

-

Engineer the antigen-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.

-

-

Co-culture Seeding:

-

Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:3, 3:1).

-

Allow the cells to adhere overnight.

-

-

ADC Treatment:

-

Treat the co-cultures with serial dilutions of the ADC.

-

-

Incubation:

-

Incubate the plate for 72-120 hours.

-

-

Quantification of Bystander Cell Viability:

-

Measure the fluorescence of the GFP-expressing antigen-negative cells using a fluorescence plate reader or high-content imaging system.

-

-

Data Analysis:

-

Normalize the fluorescence signal of the treated wells to the untreated control wells to determine the percentage of viable bystander cells.

-

Plot the percentage of bystander cell viability against the ADC concentration.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes in ADC development and function.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. benchchem.com [benchchem.com]

- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Fate of Antibody-Drug Conjugates in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. academic.oup.com [academic.oup.com]

- 18. benchchem.com [benchchem.com]

- 19. agilent.com [agilent.com]

An In-depth Technical Guide to the Synthesis of NH2-PEG4-hydrazone-DBCO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a feasible synthetic pathway for NH2-PEG4-hydrazone-DBCO, a heterobifunctional linker critical in the fields of bioconjugation and antibody-drug conjugate (ADC) development. This linker incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal amine group via a hydrazone linkage. The information presented herein is compiled from established chemical principles and available data on the synthesis of related compounds.

Overview of the Synthetic Pathway

The synthesis of this compound can be strategically approached in a two-step process. This methodology leverages commercially available, high-purity starting materials to ensure a streamlined and efficient synthesis. The proposed pathway is as follows:

-

Step 1: Amide Bond Formation. This initial step involves the coupling of an amine-reactive DBCO-PEG4-NHS ester with a Boc-protected amino-PEG4-hydrazide. The N-hydroxysuccinimide (NHS) ester readily reacts with the primary amine of the hydrazide derivative to form a stable amide bond.

-

Step 2: Boc Deprotection. The second and final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the hydrazide moiety. This is typically achieved under acidic conditions, yielding the final this compound product as a salt (e.g., trifluoroacetate (B77799) salt), which can be used directly or neutralized if required for subsequent applications.

Physicochemical Properties of Key Reagents

A summary of the quantitative data for the key starting materials is presented in Table 1. This information is crucial for accurate molar calculations and for understanding the properties of the molecules involved in the synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Physical Form | Solubility |

| DBCO-PEG4-NHS Ester | C₃₄H₃₉N₃O₁₀ | 649.68 | >95% (HPLC) | Yellow to slightly orange oil | DMSO, DMF, DCM, THF, Chloroform |

| Amino-dPEG®4-t-boc-hydrazide | C₁₆H₃₃N₃O₇ | 379.45 | ≥95% | Colorless to pale yellow liquid | Water, DMSO, DMF, Methanol (B129727) |

Experimental Protocols

The following sections provide detailed methodologies for the proposed two-step synthesis of this compound.

Step 1: Synthesis of Boc-NH-NH-C(O)-PEG4-NH-C(O)-DBCO

Reaction Principle: The primary amine of Amino-dPEG®4-t-boc-hydrazide nucleophilically attacks the activated carbonyl carbon of the DBCO-PEG4-NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Materials and Reagents:

-

DBCO-PEG4-NHS Ester

-

Amino-dPEG®4-t-boc-hydrazide

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Reagent Preparation:

-

Allow all reagents to warm to room temperature before use.

-

Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), dissolve DBCO-PEG4-NHS Ester (1.0 equivalent) in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.

-

In a separate vial, dissolve Amino-dPEG®4-t-boc-hydrazide (1.1 equivalents) in anhydrous DMF or DMSO.

-

Add TEA or DIPEA (2.0 equivalents) to the Amino-dPEG®4-t-boc-hydrazide solution.

-

-

Reaction:

-

Slowly add the solution of Amino-dPEG®4-t-boc-hydrazide and base to the stirring solution of DBCO-PEG4-NHS Ester.

-

Stir the reaction mixture at room temperature under an inert atmosphere for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, the solvent can be removed under high vacuum.

-

The crude product can be purified by silica (B1680970) gel column chromatography using a gradient of methanol in dichloromethane (B109758) (DCM) or by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure Boc-protected intermediate.

-

Step 2: Synthesis of this compound

Reaction Principle: The Boc protecting group is labile under acidic conditions. Trifluoroacetic acid (TFA) is commonly used to cleave the Boc group, yielding the primary amine as a TFA salt.

Materials and Reagents:

-

Boc-NH-NH-C(O)-PEG4-NH-C(O)-DBCO (from Step 1)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Diethyl ether (for precipitation)

Procedure:

-

Deprotection:

-

Dissolve the purified Boc-protected intermediate (1.0 equivalent) in anhydrous DCM.

-

Add TFA to the solution to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

-

Product Isolation:

-

After completion, remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene (B28343) can be performed to ensure complete removal of TFA.

-

The resulting oil or solid is the crude product. To obtain a solid, the crude product can be dissolved in a minimal amount of DCM and precipitated by the addition of cold diethyl ether.

-

The precipitate can be collected by filtration or centrifugation, washed with cold diethyl ether, and dried under vacuum to yield the final product, this compound, as a TFA salt.

-

Visualization of the Synthetic Pathway and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the chemical synthesis pathway and the general experimental workflow.

Caption: Chemical synthesis pathway for this compound.

Caption: General experimental workflow for the synthesis.

Characterization and Quality Control

The identity and purity of the intermediate and final products should be confirmed using standard analytical techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the products and to assess the purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized molecules.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

The described two-step synthetic pathway provides a robust and efficient method for the preparation of this compound. By utilizing commercially available starting materials and well-established chemical transformations, this guide offers a practical approach for researchers and drug development professionals to access this valuable heterobifunctional linker for their bioconjugation and ADC research. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

An In-depth Technical Guide to the Solubility and Stability of NH2-PEG4-hydrazone-DBCO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the bifunctional linker NH2-PEG4-hydrazone-DBCO. This molecule is of significant interest in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), due to its unique combination of a terminal amine for conjugation, a hydrophilic PEG spacer, a pH-sensitive hydrazone linker, and a DBCO moiety for copper-free click chemistry. Understanding its physicochemical properties is critical for the successful design and execution of conjugation strategies and for ensuring the efficacy and safety of the resulting bioconjugates.

Core Properties and Structure

This compound is a heterobifunctional linker that incorporates three key chemical motifs:

-

A primary amine (NH2): Allows for conjugation to molecules containing activated carboxyl groups (e.g., NHS esters) or other amine-reactive functionalities.

-

A PEG4 spacer: A short, hydrophilic polyethylene (B3416737) glycol chain that enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance.[1][2][3]

-

A hydrazone linker: A cleavable bond that is relatively stable at physiological pH but undergoes hydrolysis under acidic conditions, enabling controlled release of conjugated payloads in acidic environments like endosomes and lysosomes.[][5][6][7][8]

-

A dibenzocyclooctyne (DBCO) group: A strained alkyne that reacts efficiently with azides via strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry" that does not require a cytotoxic copper catalyst.[9][10]

Solubility

The solubility of this compound is a crucial factor in its handling and application in bioconjugation, which is predominantly performed in aqueous media.

Qualitative Solubility:

The presence of the hydrophilic PEG4 spacer significantly contributes to the aqueous solubility of the molecule.[1][2][3] It is readily soluble in common organic solvents used for stock solutions.

Quantitative Solubility Data:

| Solvent | Known Solubility/Observation | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | Soluble, with at least one supplier indicating a solubility of 10 mM. | [] |

| Organic Solvents | Expected to be soluble in other common organic solvents such as DMF, DCM, THF, and acetonitrile. | [12] |

| Aqueous Buffers | While specific data is lacking, related DBCO-PEG compounds show solubility in aqueous buffers in the range of 1.5-5.5 mM. | [13][14] |

For practical applications, it is recommended to prepare a concentrated stock solution in an anhydrous organic solvent like DMSO and then dilute it into the desired aqueous reaction buffer.

Stability

The stability of this compound is a multi-faceted issue, with the hydrazone and DBCO moieties being the primary points of consideration.

Hydrazone Linker Stability

The pH-dependent stability of the hydrazone bond is a key feature of this linker, enabling the design of ADCs that release their payload in the acidic environment of tumor cells.[][8]

-

At Physiological pH (~7.4): The hydrazone linker is designed to be relatively stable, which is crucial for minimizing premature drug release in systemic circulation.[6][7]

-

At Acidic pH (4.5 - 6.5): The linker undergoes acid-catalyzed hydrolysis, leading to cleavage and release of the conjugated molecule.[][8] This pH range is characteristic of endosomal and lysosomal compartments within cells.[8]